2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Description
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S3/c1-28-16-7-3-14(4-8-16)19-21(31-13-18(27)24-22-23-11-12-30-22)26-20(25-19)15-5-9-17(29-2)10-6-15/h3-12H,13H2,1-2H3,(H,25,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMCPMYAFKEXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)SC)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, including the formation of the imidazole and thiazole rings, followed by the introduction of the methoxyphenyl and methylsulfanylphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole Cores
Compound : 2-((4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-METHOXYPHENYL)ACETAMIDE ()
- Core Structure : 1,2,4-Triazole vs. 1H-imidazole in the target compound.
- Substituents :
- Triazole at position 3 has a sulfanyl-acetamide-thiazole chain (similar to the target compound).
- Allyl and phenyl groups at positions 4 and 5 vs. methoxyphenyl and methylsulfanylphenyl in the target.
- Key Differences :
- The triazole core (three nitrogen atoms) introduces different electronic and hydrogen-bonding properties compared to the imidazole (two nitrogen atoms).
- Allyl and 2-methoxyphenyl groups may reduce steric hindrance compared to the bulkier 4-(methylsulfanyl)phenyl substituent in the target compound.
Thione-Tautomerizing Triazoles ()
Compounds : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
- Core Structure : 1,2,4-Triazole-3-thione vs. imidazole-4-sulfanyl in the target.
- Functional Groups :
- Thione (-C=S) group vs. sulfanyl (-S-) linker in the target.
- Sulfonyl (-SO₂-) and difluorophenyl substituents vs. methoxyphenyl and methylsulfanylphenyl.
- Tautomerism :
Acetamide Derivatives with Imidazolidinone Cores ()
Compound : N-(4-METHOXYPHENYL)-2-(1-(3-METHOXYPHENYL)-2,5-DIOXO-3-(THIOPHEN-2-YLMETHYL)IMIDAZOLIDIN-4-YL)ACETAMIDE
- Core Structure: Imidazolidinone (saturated five-membered ring with two carbonyl groups) vs. aromatic imidazole.
- Substituents :
- Thiophen-2-ylmethyl and 3-methoxyphenyl groups vs. methylsulfanylphenyl and thiazolyl.
- Electronic Effects: The imidazolidinone’s carbonyl groups increase polarity compared to the sulfur-rich, aromatic target compound.
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound Class | Core Heterocycle | Key Substituents | Sulfur Features | IR Spectral Data (cm⁻¹) |
|---|---|---|---|---|
| Target Compound | 1H-Imidazole | 4-Methoxyphenyl, 4-(Methylsulfanyl)phenyl | Sulfanyl (-S-), Thiazole | νC=O (acetamide): ~1660–1680 |
| Triazole-Thioacetamide (Ev3) | 1,2,4-Triazole | Allyl, Phenyl, 2-Methoxyphenyl | Sulfanyl (-S-) | νC=O (acetamide): ~1663–1682 |
| Triazole-Thiones (Ev2) | 1,2,4-Triazole | Sulfonylphenyl, Difluorophenyl | Thione (C=S) | νC=S: 1247–1255 |
| Imidazolidinone (Ev7) | Imidazolidinone | Thiophen-2-ylmethyl, 3-Methoxyphenyl | None (sulfur in thiophene) | νC=O: ~1700–1750 |
Research Findings and Implications
Thiazole and thiophene substituents (in analogous compounds) contribute to π-π stacking interactions in biological targets .
Tautomerism and Reactivity :
- Unlike triazole-thiones (), the target compound’s imidazole lacks tautomeric flexibility, which may stabilize its binding to enzymes or receptors .
Spectral Signatures :
- The acetamide carbonyl (νC=O ~1660–1680 cm⁻¹) and sulfur-related vibrations (νC=S or νS-C) are critical for distinguishing structural motifs .
Similarity Metrics: Chemoinformatic similarity coefficients (e.g., Tanimoto index) could quantify structural overlap between the target and triazole/imidazolidinone analogues .
Biological Activity
The compound 2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes functional groups that are known to influence biological activity, such as methoxy and thiazole moieties.
Biological Activity Overview
The biological activities of the compound have been evaluated through various studies, focusing on its anticancer , anti-inflammatory , and antimicrobial properties.
Anticancer Activity
- Mechanism of Action : The compound exhibits anticancer properties primarily through the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Studies have shown that it may interfere with critical signaling pathways involved in tumor growth.
-
Case Studies :
- In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells, with IC50 values indicating potent activity .
- A comparative analysis with established chemotherapeutics revealed that this compound exhibited superior efficacy in inhibiting tumor cell survival .
Anti-inflammatory Activity
- Mechanism : The compound has been identified as a dual inhibitor of p38 MAPK and phosphodiesterase 4 (PDE4), which are critical in inflammatory responses. By inhibiting these pathways, the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha .
- Research Findings : Preclinical studies indicated that administration of the compound led to a marked reduction in inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
- Spectrum of Activity : Preliminary investigations suggest that the compound has broad-spectrum antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria.
- Case Studies :
Data Table: Biological Activities Summary
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and what optimization challenges are commonly encountered?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Imidazole Core Formation : Condensation of substituted phenyl aldehydes with thiourea derivatives under acidic conditions to form the imidazole-thiol intermediate .
- Sulfanyl Acetamide Coupling : Reaction of the intermediate with N-(1,3-thiazol-2-yl)acetamide using coupling agents like EDCI/HOBt in anhydrous DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Key Challenges :
- Regioselectivity : Competing reactions at the imidazole C4 and C5 positions require precise temperature control (0–5°C) .
- Sulfur Stability : Thiol groups are prone to oxidation; inert atmospheres (N₂/Ar) and reducing agents (e.g., TCEP) are critical .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., methoxyphenyl vs. methylsulfanylphenyl substitution patterns) .
- Mass Spectrometry (HRMS) : High-resolution MS to validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects (e.g., sulfur-sulfur interactions) and confirms imidazole-thiazole spatial alignment .
Q. How is the compound’s bioactivity initially assessed in vitro, and what controls are essential?
Methodological Answer:
- Enzyme Inhibition Assays : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases) using fluorogenic substrates .
- Cellular Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) with positive (doxorubicin) and vehicle (DMSO) controls .
- Data Validation : Triplicate runs with statistical analysis (ANOVA, p < 0.05) to minimize batch variability .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking elucidate this compound’s mechanism of action?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-31G*) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., 100 ns trajectories in GROMACS) to analyze stability of sulfur-mediated interactions .
- Free Energy Calculations : Use MM-PBSA to quantify binding affinities and validate against experimental IC₅₀ values .
Q. What strategies address contradictions in bioactivity data across different experimental models?
Methodological Answer:
- Meta-Analysis : Systematically compare datasets (e.g., enzymatic vs. cellular assays) to identify confounding factors (e.g., membrane permeability) .
- Proteomic Profiling : Use LC-MS/MS to verify target engagement in cellular lysates and rule off-target effects .
- Structural-Activity Landscapes : Cluster analogs to identify substituents (e.g., methoxy vs. methylsulfanyl) that correlate with activity discrepancies .
Q. How are in vivo pharmacokinetic studies designed to evaluate this compound’s efficacy and toxicity?
Methodological Answer:
- Animal Models : Administer compound (oral/i.v.) to rodents; collect plasma/tissues at timed intervals for LC-MS quantification .
- Metabolite Identification : Use hepatocyte incubations + UPLC-QTOF to detect phase I/II metabolites (e.g., sulfoxide derivatives) .
- Toxicity Endpoints : Monitor liver/kidney function (ALT, creatinine) and histopathology .
Q. What advanced separation technologies improve purity for structure-activity relationship (SAR) studies?
Methodological Answer:
- HPLC-Purification : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to isolate >99% pure fractions .
- Membrane Filtration : Tangential flow filtration (TFF) to remove endotoxins or aggregates from bulk synthesis batches .
- Chiral Separation : Use amylose-based chiral columns if stereoisomers are present due to sulfoxide formation .
Q. How can AI-driven experimental design accelerate the optimization of this compound’s derivatives?
Methodological Answer:
- Generative Models : Train VAEs (Variational Autoencoders) on existing SAR data to propose novel substituents with predicted higher potency .
- Active Learning : Integrate robotic synthesis with Bayesian optimization to iteratively refine reaction conditions (e.g., catalyst loading, solvent ratios) .
- Smart Laboratories : Implement real-time HPLC-MS feedback loops to autonomously adjust purification parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
